Mps-BAY2b
Description
Properties
IUPAC Name |
N-cyclopropyl-4-[8-(2-methylpropylamino)imidazo[1,2-a]pyrazin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-13(2)11-22-18-19-23-12-17(25(19)10-9-21-18)14-3-5-15(6-4-14)20(26)24-16-7-8-16/h3-6,9-10,12-13,16H,7-8,11H2,1-2H3,(H,21,22)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOFVYOMOKYCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C(=O)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mps-BAY2b: A Technical Guide to its Interaction with Target Protein MPS1 and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mps-BAY2b is a potent and selective small molecule inhibitor belonging to the imidazopyrazine class of compounds. It has garnered significant interest in the field of oncology due to its targeted inhibition of Monopolar Spindle 1 (MPS1), a key regulator of the mitotic spindle assembly checkpoint (SAC). This technical guide provides an in-depth overview of this compound's target protein, its binding affinity, the associated signaling pathways, and detailed experimental protocols for its characterization.
Target Protein: Monopolar Spindle 1 (MPS1/TTK)
The primary molecular target of this compound is the serine/threonine-threonine kinase, Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK).[1][2] MPS1 is a critical component of the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3] Overexpression of MPS1 has been observed in various human cancers, making it an attractive therapeutic target.[3]
Binding Affinity of this compound to MPS1
This compound exhibits a high binding affinity for human MPS1. In vitro kinase assays have demonstrated its potent inhibitory activity, with reported IC50 values in the low nanomolar range. This high affinity underscores the molecule's specificity and potential for effective target engagement at therapeutic concentrations.
| Compound | Target | Assay Type | Binding Affinity (IC50) | Reference |
| This compound | Human MPS1 | In vitro Kinase Assay | 1 - 10 nM | [4] |
| This compound | Human MPS1 | In vitro Kinase Assay | 14 nM | [1] |
MPS1 Signaling Pathway and Mechanism of Action of this compound
MPS1 plays a pivotal role in the Spindle Assembly Checkpoint (SAC), a signaling pathway that prevents the premature separation of sister chromatids during mitosis. The SAC ensures that all chromosomes are properly attached to the microtubules of the mitotic spindle before the cell proceeds to anaphase.
The core function of MPS1 within this pathway is to phosphorylate several downstream targets at the kinetochores (the protein structures on chromosomes where spindle fibers attach) that are not yet correctly attached to the spindle. This phosphorylation cascade leads to the recruitment of other checkpoint proteins, including Mad1 and Mad2, to form the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. By inhibiting the APC/C, the SAC prevents the degradation of two key proteins: cyclin B1 and securin. The stabilization of these proteins is essential for maintaining the mitotic state and preventing the onset of anaphase.
This compound, as a potent inhibitor of MPS1, disrupts this signaling cascade. By blocking the kinase activity of MPS1, this compound prevents the phosphorylation of downstream targets and the subsequent recruitment of Mad1 and Mad2 to unattached kinetochores. This failure to activate the SAC leads to a premature activation of the APC/C, resulting in the untimely degradation of cyclin B1 and securin. Consequently, cells treated with this compound enter anaphase prematurely, often with misaligned chromosomes. This leads to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.
Experimental Protocols
In Vitro MPS1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method for determining the in vitro inhibitory activity of this compound against MPS1 using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Materials:
-
Recombinant human MPS1/TTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
This compound (or other test compounds)
-
384-well microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.
-
Kinase/Antibody Mixture: Prepare a mixture of the MPS1 enzyme and the Eu-anti-Tag antibody in kinase buffer at 2X the final desired concentration.
-
Tracer/ATP Mixture: Prepare a mixture of the kinase tracer and ATP in kinase buffer at 2X the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the serially diluted this compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Initiate the reaction by adding 10 µL of the tracer/ATP mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours). Include vehicle-treated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells and plot cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Immunofluorescence Staining for Mitotic Defects
This protocol allows for the visualization of the cellular effects of this compound on the mitotic spindle and chromosome alignment.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-phospho-histone H3 (Ser10) for mitotic cells)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at a desired concentration for a specified time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate the cells with primary antibodies, followed by incubation with appropriate fluorescently labeled secondary antibodies.
-
DNA Staining: Stain the cellular DNA with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Analyze for mitotic defects such as chromosome misalignment and abnormal spindle formation.
Conclusion
This compound is a highly potent and selective inhibitor of MPS1/TTK, a key regulator of the spindle assembly checkpoint. Its high binding affinity translates into effective disruption of the MPS1 signaling pathway, leading to mitotic errors and subsequent cell death in cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other MPS1 inhibitors in preclinical research and drug development settings.
References
The Impact of Mps-BAY2b on Mitotic Progression and Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Mps-BAY2b, a potent inhibitor of the mitotic kinase Mps1 (also known as TTK), on mitotic progression and cell cycle regulation. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the fields of oncology, cell biology, and drug development.
Core Concepts: Mps1 Kinase and the Spindle Assembly Checkpoint
Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis[1][2]. The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Mps1 is a key upstream component of the SAC, where it localizes to unattached kinetochores and initiates a signaling cascade that inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby delaying anaphase onset[1][2]. Dysregulation of Mps1 is frequently observed in various cancers, making it an attractive target for anti-cancer therapies.
This compound: A Selective Mps1 Inhibitor
This compound is a small molecule inhibitor designed to target the kinase activity of Mps1. By inhibiting Mps1, this compound disrupts the spindle assembly checkpoint, leading to severe mitotic errors and ultimately, cell death in cancer cells.
Quantitative Analysis of this compound's Effect on Cell Cycle Progression
The following data, derived from studies on human colorectal carcinoma HCT 116 cells, illustrates the impact of this compound on cell cycle dynamics.
Table 1: Effect of this compound on DNA Synthesis (EdU Incorporation) in HCT 116 Cells [3]
| Treatment Time (hours) | % of EdU-Incorporating Cells (Control) | % of EdU-Incorporating Cells (3 µM this compound) |
| 24 | 45.3 ± 2.5 | 35.1 ± 1.8 |
| 48 | 42.1 ± 3.1 | 28.9 ± 2.2 |
Table 2: Effect of this compound on Mitotic Entry (Cyclin B1 Positive Cells) in HCT 116 Cells [3]
| Treatment Time (hours) | % of Cyclin B1+ Cells (Control) | % of Cyclin B1+ Cells (3 µM this compound) |
| 24 | 18.2 ± 1.5 | 12.5 ± 1.1 |
| 48 | 16.5 ± 1.9 | 9.8 ± 0.9 |
Note: Data are presented as mean ± S.E.M. Similar effects on cell cycle progression have been reported in human cervical carcinoma HeLa cells.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to assess the effects of this compound, the following diagrams are provided.
References
A Deep Dive into the Structural Analysis of Mps-BAY2b and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis, mechanism of action, and experimental evaluation of Mps-BAY2b, a potent and orally active inhibitor of Monopolar Spindle 1 (MPS1) kinase, and its analogues. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and medicinal chemistry, offering detailed insights into the structure-activity relationships and the experimental protocols utilized in the characterization of this important class of mitotic inhibitors.
Structural Analysis and Core Scaffolds
This compound belongs to the imidazopyrazine class of compounds. Its chemical structure, N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide, reveals a core scaffold that is crucial for its inhibitory activity against MPS1 kinase.
Key structural features of this compound and its analogues, Mps-BAY1 and Mps-BAY2a, are pivotal for their biological function. Mps-BAY2a and this compound are both imidazopyrazines, while Mps-BAY1 is a triazolopyridine. These heterocyclic cores contain essential hydrogen bond donor and acceptor nitrogen atoms, which are common features in molecules that target the ATP-binding pocket of protein kinases.
Table 1: Chemical Structures of this compound and its Analogues
| Compound | Chemical Name | Core Scaffold |
| This compound | N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide | Imidazopyrazine |
| Mps-BAY2a | N-cyclopropyl-4-{8-[(2-methylpropyl)amino]-6-(quinolin-5-yl)imidazo[1,2-a]pyrazin-3-yl}benzamide | Imidazopyrazine |
| Mps-BAY1 | N-(4-{2-[(2-cyanophenyl)amino][1][2]triazolo[1,5-a]pyridin-6-yl}phenyl)-2-phenylacetamide | Triazolopyridine |
Mechanism of Action and Signaling Pathway
This compound and its analogues function by directly inhibiting the kinase activity of MPS1, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting MPS1, these compounds disrupt the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.
Structure-Activity Relationship (SAR)
The inhibitory potency of this compound and its analogues against MPS1 kinase and their cellular effects are summarized below. These data highlight the key structural modifications that influence their biological activity.
Table 2: In Vitro Inhibitory Activity of this compound and Analogues
| Compound | MPS1 Kinase IC50 (nM) | SAC Inhibition IC50 (nM) | Antiproliferative IC50 (HeLa cells, nM) |
| This compound | 14 | 670 | Not explicitly stated, but effective in inducing mitotic catastrophe |
| Mps-BAY2a | ~1-10 | 95 | 160 to >10,000 (in a panel of colon carcinoma cell lines) |
| Mps-BAY1 | ~1-10 | 130 | Not explicitly stated, but effective in inducing mitotic catastrophe |
Data compiled from Jemaà M, et al. Cell Death Differ. 2013 Nov;20(11):1532-45.
The imidazopyrazine scaffold of Mps-BAY2a and this compound demonstrates potent MPS1 inhibition. The addition of a quinolin-5-yl group in Mps-BAY2a appears to enhance its potency in SAC inhibition assays compared to this compound. The triazolopyridine core of Mps-BAY1 also confers strong MPS1 inhibitory activity. Further SAR studies on related imidazopyrazine and triazolopyridine derivatives have explored modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound and its analogues.
Synthesis of this compound (N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide)
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. However, a general synthetic route for imidazo[1,2-a]pyrazines can be inferred from related publications. The synthesis would likely involve the following key steps:
-
Synthesis of the Imidazo[1,2-a]pyrazine Core: This is typically achieved through the condensation of an aminopyrazine derivative with an α-haloketone.
-
Functionalization of the Core: Subsequent reactions, such as Suzuki coupling or nucleophilic aromatic substitution, would be employed to introduce the isobutylamino and the N-cyclopropylbenzamide moieties at the appropriate positions of the imidazopyrazine ring.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization, with its identity and purity confirmed by NMR and mass spectrometry.
In Vitro MPS1 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MPS1.
Materials:
-
Recombinant human MPS1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (at a concentration close to the Km for MPS1)
-
Peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific MPS1 peptide substrate)
-
³²P-γ-ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds (this compound and analogues) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminometer
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant MPS1 kinase, and the peptide substrate in each well of a 96-well plate.
-
Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (and ³²P-γ-ATP if using the radioactive method).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
For radioactive detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HeLa cells (or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (or DMSO as a vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
-
Determine the IC50 value for cell proliferation inhibition.
Spindle Assembly Checkpoint (SAC) Assay
This assay evaluates the ability of the compounds to override a SAC-induced mitotic arrest.
Materials:
-
HeLa cells stably expressing a fluorescently tagged histone (e.g., H2B-GFP)
-
Complete cell culture medium
-
Nocodazole (a microtubule-depolymerizing agent that activates the SAC)
-
Test compounds dissolved in DMSO
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI or Hoechst stain for DNA visualization
-
Antibodies against mitotic markers (e.g., phospho-histone H3)
-
Fluorescence microscope
Protocol:
-
Seed H2B-GFP HeLa cells on coverslips or in imaging-compatible plates.
-
Treat the cells with nocodazole (e.g., 100 ng/mL) for several hours to induce a mitotic arrest.
-
Add the test compounds at various concentrations to the nocodazole-arrested cells.
-
Monitor the cells using live-cell imaging or fix the cells at different time points.
-
For fixed-cell analysis, stain the cells with DAPI/Hoechst and antibodies against mitotic markers.
-
Quantify the percentage of cells that exit mitosis (as indicated by decondensed chromatin and the absence of mitotic markers) in the presence of nocodazole and the test compound.
-
A decrease in the percentage of mitotic cells compared to the nocodazole-only control indicates SAC override.
-
Determine the IC50 for SAC inhibition.
Conclusion
This compound and its analogues represent a promising class of MPS1 inhibitors with significant potential for anticancer therapy. Their ability to disrupt the spindle assembly checkpoint leads to mitotic catastrophe and cell death in cancer cells. The detailed structural analysis and experimental protocols provided in this guide offer a solid foundation for further research and development of this important class of therapeutic agents. The continued exploration of the structure-activity relationships of imidazopyrazine and triazolopyridine derivatives will be crucial for the design of next-generation MPS1 inhibitors with improved efficacy and safety profiles.
References
Mps-BAY2b: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical development of Mps-BAY2b, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase. This compound, an imidazopyrazine derivative, has demonstrated significant anti-proliferative activity in cancer cells by disrupting mitotic progression, making it a compound of interest for oncology research and development. This document details the mechanism of action, key preclinical findings, and the experimental methodologies employed in its initial characterization.
Discovery and Initial Characterization
This compound was identified through in vitro kinase assays as a potent inhibitor of MPS1, a key regulator of the spindle assembly checkpoint (SAC). The initial discovery, along with two other related compounds (Mps-BAY1 and Mps-BAY2a), was detailed in a seminal study by Jemaà et al. (2013) in Cell Death and Differentiation. This compound was selected for further in vivo evaluation due to its superior stability compared to the other two compounds.
Mechanism of Action: Disruption of the Spindle Assembly Checkpoint
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MPS1. MPS1 plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting MPS1, this compound induces a cascade of events that ultimately lead to mitotic catastrophe and cell death in cancer cells.
The key mechanistic effects of this compound include:
-
Inefficient Chromosomal Congression: Inhibition of MPS1 leads to the improper alignment of chromosomes at the metaphase plate.
-
Unscheduled SAC Inactivation: this compound causes the premature inactivation of the spindle assembly checkpoint, even in the presence of improperly attached chromosomes.
-
Premature Anaphase Entry: The untimely inactivation of the SAC results in cells entering anaphase prematurely, leading to severe chromosomal mis-segregation.
-
Polyploidization and Cell Death: The gross chromosomal abnormalities resulting from mitotic disruption lead to the formation of polyploid cells and subsequent induction of apoptosis.
The following diagram illustrates the role of MPS1 in the spindle assembly checkpoint and the inhibitory effect of this compound.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines. The primary mechanism of action, inhibition of the spindle assembly checkpoint, was confirmed with an IC50 of 670 nM for the abrogation of a nocodazole-induced mitotic arrest in HeLa cells.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 (nM) | Reference |
| Spindle Assembly Checkpoint (SAC) Inactivation | HeLa | 670 |
In Vivo Efficacy
The in vivo anti-tumor activity of this compound was evaluated in a HeLa-Matu human cervical carcinoma xenograft model in immunodeficient mice. In this model, this compound was assessed both as a monotherapy and in combination with the microtubule-targeting agent, paclitaxel. The combination therapy showed a superior anti-neoplastic effect compared to either agent alone.
Table 2: In Vivo Study Design for this compound in HeLa-Matu Xenograft Model
| Treatment Group | Dosing Regimen | Outcome | Reference |
| This compound | 30 mg/kg, p.o., twice daily | Moderate tumor growth inhibition | |
| Paclitaxel | 10 mg/kg, i.v., once weekly | Moderate tumor growth inhibition | |
| This compound + Paclitaxel | 30 mg/kg this compound p.o. twice daily + 10 mg/kg Paclitaxel i.v. once weekly | Superior tumor growth inhibition compared to single agents; increased apoptosis and giant mononuclear cells |
p.o. = per os (by mouth); i.v. = intravenous
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
The inhibitory activity of this compound against MPS1 kinase was likely determined using a standard in vitro kinase assay format, such as an ADP-Glo™ or similar luminescent kinase assay.
Principle: The assay measures the amount of ADP produced as a result of the kinase phosphorylating its substrate. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
General Steps:
-
Reaction Setup: Recombinant human MPS1 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific MPS1 peptide substrate), and ATP are combined in a kinase reaction buffer.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the enzymatic reaction to proceed.
-
ADP Detection: A reagent is added to stop the kinase reaction and convert the produced ADP into a detectable signal (e.g., luminescence).
-
Signal Measurement: The signal is read using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
The following diagram outlines a typical workflow for an in vitro kinase assay.
Cell Cycle Analysis by Flow Cytometry
The effect of this compound on cell cycle progression in HCT 116 human colorectal carcinoma cells was assessed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide (PI).
Principle: The amount of fluorescent signal from the DNA dye is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
General Steps:
-
Cell Culture and Treatment: HCT 116 cells are seeded in culture plates and allowed to adhere. The cells are then treated with this compound at the desired concentration and for various time points.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle is determined.
The following diagram illustrates the logical flow of a cell cycle analysis experiment.
In Vivo Xenograft Study
Animal Model: Athymic nude mice are typically used for xenograft studies as they lack a functional immune system and will not reject the human tumor cells.
Tumor Implantation: HeLa-Matu cells are harvested from culture and injected subcutaneously into the flank of the mice.
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly (e.g., with calipers) to calculate the tumor volume.
Treatment: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups. This compound is administered orally, while paclitaxel is given intravenously.
Endpoint: The study is terminated when tumors in the control group reach a specific size or at a predetermined time point. Tumors are then excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound is a promising preclinical candidate that targets the MPS1 kinase, a critical component of the spindle assembly checkpoint. Its mechanism of action, leading to mitotic disruption and cell death in cancer cells, has been well-characterized. In vivo studies have demonstrated its potential as both a monotherapy and in combination with standard-of-care chemotherapeutics like paclitaxel. Further preclinical development would require more extensive pharmacokinetic and toxicology studies to fully assess its therapeutic potential. This guide provides a foundational understanding of the discovery and initial preclinical evaluation of this compound for researchers and drug development professionals in the field of oncology.
Unraveling the Mps-BAY2b Signaling Pathway: A Technical Guide
Initial Investigation Reveals "Mps-BAY2b" as an Unidentified Signaling Pathway
A comprehensive review of current scientific literature and databases reveals that the "this compound signaling pathway" is not a recognized or documented signaling cascade. Searches for this specific pathway, as well as for the term "BAY2b" in the context of cellular signaling, did not yield any relevant results. The "Mps" component of the query likely refers to the well-characterized Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint. However, there is no evidence of a molecule or protein designated "BAY2b" interacting with or functioning within the Mps1 signaling network.
Therefore, it is concluded that "this compound" may be a fictional, proprietary, or as-yet-undiscovered signaling pathway. Without any foundational scientific data, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and pathway visualizations as requested.
Focus on the Known: The Mps1 Kinase Signaling Pathway
While the "this compound" pathway remains elusive, we can provide an overview of the known signaling interactions of the Mps1 kinase, which is central to ensuring accurate chromosome segregation during mitosis. Mps1 is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents premature separation of sister chromatids.
The Mps1 signaling cascade is initiated at the kinetochores, which are complex protein structures assembled on the centromeres of chromosomes. Key interactions and downstream effects of Mps1 include:
-
Phosphorylation of Knl1/Spc105: Mps1 phosphorylates the MELT repeats of the kinetochore scaffold protein Knl1 (also known as Spc105).[1] This phosphorylation event is a critical upstream step in SAC activation.
-
Recruitment of Bub1, Bub3, Mad1, and Mad2: The phosphorylated Knl1 serves as a docking site for the recruitment of other SAC proteins, including the Bub1-Bub3 complex and Mad1.[1]
-
Mitotic Checkpoint Complex (MCC) Assembly: The localization of these proteins at the kinetochore facilitates the conformational change of Mad2 from an open to a closed state, leading to the assembly of the Mitotic Checkpoint Complex (MCC).[2] The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, is the direct inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).
-
Inhibition of APC/C: By inhibiting the APC/C, the SAC prevents the ubiquitination and subsequent degradation of securin and cyclin B, thereby halting the cell cycle in metaphase until all chromosomes are properly attached to the mitotic spindle.
Below is a simplified representation of the core Mps1 signaling pathway.
Caption: Core Mps1 Signaling Pathway at the Kinetochore.
Further research is required to determine if "this compound" represents a novel pathway that has not yet been characterized in the public domain. Researchers with information on this pathway are encouraged to publish their findings to advance the collective understanding of cell cycle regulation.
References
Methodological & Application
Application Notes and Protocols for Mps-BAY2b in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of Mps-BAY2b, a potent and selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).
Introduction
This compound is a small molecule inhibitor of TTK, a key regulator of the spindle assembly checkpoint (SAC).[1] The SAC ensures the fidelity of chromosome segregation during mitosis.[1] In many cancer cells, TTK is overexpressed, and its inhibition leads to mitotic catastrophe and subsequent apoptosis, making it a promising target for cancer therapy.[2][3] Preclinical studies have demonstrated the anti-cancer activity of this compound, particularly in combination with taxanes like paclitaxel, in various cancer models.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with Paclitaxel in a HeLa-Matu Cervical Carcinoma Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | - | [3] |
| This compound | 30 mg/kg, p.o., twice daily | Not specified as monotherapy | [3] |
| Paclitaxel | 10 mg/kg, i.v., once weekly | Not specified | [3] |
| This compound + Paclitaxel | 30 mg/kg this compound (p.o., twice daily) + 10 mg/kg Paclitaxel (i.v., once weekly) | Superior to either agent alone | [3] |
Table 2: Estimated Pharmacokinetic Parameters of this compound (based on similar TTK inhibitors)
| Parameter | Value | Species | Note |
| Tmax (Time to maximum concentration) | ~1.5 - 7 hours | Mouse, Rat | Based on data for BAY 1217389. |
| Oral Bioavailability | Moderate to High | Mouse, Rat | Based on data for BAY 1217389. |
| Cmax (Maximum plasma concentration) | Dose-dependent | - | General expectation for oral administration. |
| AUC (Area under the curve) | Dose-dependent | - | General expectation for oral administration. |
| Half-life (t1/2) | Not specified | - | - |
Disclaimer: The pharmacokinetic data presented are estimations based on publicly available information for similar TTK inhibitors from the same developer and may not be fully representative of this compound.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Studies
Objective: To establish a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of this compound as a single agent or in combination with other therapies.
Materials:
-
HeLa-Matu cervical carcinoma cells (or other suitable cancer cell line)
-
Immunodeficient mice (e.g., Athymic Nude-Foxn1nu)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Paclitaxel
-
Vehicle for Paclitaxel (e.g., Cremophor EL and ethanol)
Procedure:
-
Cell Culture: Culture HeLa-Matu cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Trypsinize the cells and wash them with PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to institutional guidelines.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Paclitaxel, this compound + Paclitaxel).
-
Administer treatments as per the dosing schedule outlined in Table 1. For oral gavage of this compound, ensure the vehicle is well-suspended.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.
Materials:
-
Male or female mice (e.g., CD-1)
-
This compound
-
Vehicle for oral administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to the mice.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Mandatory Visualization
Caption: Simplified signaling cascade initiated by TTK, leading to cell proliferation and apoptosis inhibition.
Caption: Step-by-step workflow for conducting an in vivo xenograft efficacy study.
References
- 1. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt‐mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mps-BAY2b, an MPS1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mps-BAY2b is a potent and orally active small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Dysregulation of MPS1 is implicated in various cancers, making it an attractive target for therapeutic intervention. This compound demonstrates preclinical anticancer activity by inducing mitotic catastrophe and apoptosis in cancer cells.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro and in vivo research settings.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Chemical Name | N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide | [1] |
| Molecular Formula | C20H23N5O | |
| Molecular Weight | 349.43 g/mol | |
| IC50 (human MPS1) | 14 nM | [2] |
| IC50 (SAC, HeLa cells) | 670 nM | [2][3] |
| Appearance | Solid | |
| Storage | Store at -20°C for short-term and -80°C for long-term. |
Stock Solution and Working Concentration Guidelines
Proper preparation of this compound solutions is critical for reproducible experimental outcomes. The following tables summarize recommended concentrations for stock and working solutions based on published data and common laboratory practices.
Stock Solution Preparation
| Solvent | Recommended Concentration | Protocol | Storage |
| DMSO | 10 mM | 1. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. 2. Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. 3. Vortex thoroughly until the solid is completely dissolved. 4. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. | Store at -20°C for up to 1 month or -80°C for up to 6 months. |
Working Concentration for In Vitro Assays
| Assay Type | Cell Line Example | Recommended Concentration Range | Notes |
| Cell Viability/Proliferation | HCT116, HeLa | 10 nM - 10 µM | Titration is recommended to determine the optimal concentration for your specific cell line and assay duration. |
| Spindle Assembly Checkpoint (SAC) Inhibition | HeLa | 500 nM - 1 µM | Effective concentrations for SAC override are typically higher than the enzymatic IC50. |
| Western Blotting | HCT116 | 1 µM | Used to assess the phosphorylation status of MPS1 substrates. |
| Immunofluorescence | HeLa | 1 µM | To visualize mitotic defects and chromosome misalignment. |
In Vivo Formulation and Dosing
| Formulation | Administration Route | Dosage | Vehicle |
| Suspension | Oral gavage | 50 mg/kg | 0.5% Tylose in water |
| Combination Therapy | Oral gavage | This compound (25 mg/kg) + Paclitaxel (5 mg/kg, i.v.) | As above for this compound |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Phospho-Histone H3
-
Cell Treatment: Seed cells in a 6-well plate and treat with 1 µM this compound for 24 hours. Include a positive control for mitotic arrest (e.g., nocodazole).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.
-
Treatment Initiation: Randomize mice into treatment groups (vehicle, this compound, paclitaxel, combination).
-
Drug Administration: Administer this compound (50 mg/kg) daily via oral gavage. For combination studies, administer paclitaxel (5 mg/kg) intravenously once a week.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflows
MPS1 Signaling Pathway in Spindle Assembly Checkpoint
Caption: Simplified MPS1 signaling pathway in the spindle assembly checkpoint.
General Experimental Workflow for this compound Evaluation
Caption: General workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols for Mps-BAY2b Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell lines sensitive to the MPS1 kinase inhibitor, Mps-BAY2b, detailing its mechanism of action and providing protocols for assessing its efficacy.
Data Presentation: Sensitivity of Cancer Cell Lines to MPS1 Inhibitors
The sensitivity of various cancer cell lines to this compound and other selective MPS1 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Sensitivity Level | Reference |
| HCT 116 | Colorectal Carcinoma | This compound | Not explicitly stated, but described as particularly sensitive. | Sensitive | [1] |
| HeLa | Cervical Carcinoma | This compound | Not explicitly stated, but described as particularly sensitive. | Sensitive | [1] |
| YCC-47 | Gastric Cancer (TP53WT) | MPS1/TTK Inhibitor | 0.02 | Sensitive | [2] |
| YCC-30 | Gastric Cancer (TP53MUT) | MPS1/TTK Inhibitor | 0.07 | Sensitive | [2] |
| Various | Colon Carcinoma | Mps-BAY2a | 0.16 to >10 | Heterogeneous | |
| YCC-28 | Gastric Cancer (TP53MUT) | MPS1/TTK Inhibitor | >10 | Resistant | [2] |
Note: Data for this compound is limited in publicly available literature. The table includes data for closely related MPS1 inhibitors to provide a broader context of sensitivity. The sensitivity to MPS1 inhibitors can be influenced by factors such as the mutational status of TP53.[2]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting MPS1, this compound disrupts the SAC, leading to a cascade of events that culminates in cancer cell death.
Signaling Pathway of this compound Action
Caption: this compound inhibits MPS1, leading to premature SAC satisfaction and cell death.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
Sensitive cancer cell lines (e.g., HCT 116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
Sensitive cancer cell lines (e.g., HCT 116, HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Sensitive cancer cell lines (e.g., HCT 116, HeLa)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 48 or 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for assessing apoptosis induction by this compound using Annexin V/PI staining.
References
Application Notes and Protocols for the Combined Use of Mps-BAY2b and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of Mps-BAY2b, a Monopolar Spindle 1 (MPS1) kinase inhibitor, in combination with paclitaxel, a microtubule-stabilizing agent. The information is intended to guide the experimental design for preclinical studies.
Introduction
Paclitaxel is a cornerstone of chemotherapy, primarily functioning by stabilizing microtubules, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[][2][3][4] Its mechanism involves binding to the β-tubulin subunit of microtubules, preventing their disassembly and disrupting the normal dynamics of the mitotic spindle.[3][5] This interference with microtubule function activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.
Monopolar Spindle 1 (MPS1), also known as TTK protein kinase, is a key component of the SAC. It is often overexpressed in various human cancers.[6][7] MPS1 inhibitors, such as this compound, disrupt the SAC, leading to premature exit from mitosis with mis-segregated chromosomes, which can ultimately trigger cell death.[7] The combination of a microtubule-stabilizing agent like paclitaxel with an MPS1 inhibitor presents a promising therapeutic strategy. By first trapping cancer cells in mitosis with paclitaxel and then overriding the SAC with this compound, the combination can lead to enhanced mitotic catastrophe and apoptosis.[7][8] Studies have shown that this combination can synergistically inhibit tumor cell growth both in vitro and in vivo.[6][7]
Key Signaling Pathways
The synergistic effect of this compound and paclitaxel primarily revolves around the mitotic cell cycle phase and the spindle assembly checkpoint. Paclitaxel's stabilization of microtubules leads to an accumulation of cells in mitosis. This compound then forces these cells to exit mitosis prematurely, despite the presence of improperly attached chromosomes, leading to aneuploidy and cell death. Additionally, the Akt/mTOR signaling pathway, which is crucial for cell growth and survival, has been implicated in the response to this combination therapy in osteosarcoma.[9]
Caption: Synergistic mechanism of paclitaxel and this compound.
Experimental Protocols
Cell Lines and Culture
A variety of cancer cell lines can be used to study the effects of this compound and paclitaxel. Examples from literature include:
-
Human cervical carcinoma: HeLa-Matu[6]
-
Human colorectal carcinoma: HCT 116[7]
-
Human osteosarcoma: 143B, MG63[9]
-
Human breast cancer: MDA-MB-231, Cal51[10]
Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[11]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the drug combination.
Materials:
-
96-well plates
-
Cancer cell lines
-
This compound (various concentrations)
-
Paclitaxel (various concentrations)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of approximately 5x10³ cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of this compound, paclitaxel, or the combination of both. Include untreated control wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[9]
-
At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, paclitaxel, or the combination for 24 to 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the drug combination on cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Paclitaxel
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drug combination as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at 4°C for at least 30 minutes.[11]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]
Protocol 4: In Vivo Xenograft Studies in Mice
This protocol outlines a general approach for evaluating the efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Athymic nu/nu mice
-
Cancer cell line for tumor implantation (e.g., HeLa-Matu)[6]
-
This compound (for oral administration)
-
Paclitaxel (for intraperitoneal or intravenous injection)
-
Vehicle controls
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate mice with cancer cells (e.g., 5 x 10^6 cells).
-
Allow tumors to grow to a palpable size (e.g., 40-80 mm²).[6]
-
Randomize mice into treatment groups: Vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.
-
Administer the drugs according to a predetermined schedule. For example, paclitaxel (e.g., 8 mg/kg) can be given as a single intravenous injection, followed by this compound (e.g., 30 mg/kg) administered orally twice daily for 2 days.[6]
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Caption: General experimental workflow.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the combination of MPS1 inhibitors and paclitaxel.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Drug | IC50 (nM) | Fold-Decrease in IC50 (Combination vs. Paclitaxel) | Reference |
|---|---|---|---|---|
| A375 (Melanoma) | Paclitaxel | 5.9 | - | [11] |
| Paclitaxel + 10 µM PD98059* | 0.6 | 10 | [11] | |
| Paclitaxel + 25 µM PD98059* | 0.07 | 84 | [11] |
Note: PD98059 is a MEK1/2 inhibitor, data is illustrative of a combination approach.
Table 2: Cell Cycle Analysis of A375 Cells after 24h Treatment
| Treatment | % Apoptotic Cells (Sub G0/G1) | % G0/G1 Phase | % G2/M Phase | Reference |
|---|---|---|---|---|
| Untreated Control | 3.31 | - | - | [11] |
| 5 nM Paclitaxel | 53.83 | - | - | [11] |
| 25 µM PD98059* | 3.04 | 82.59 | - | [11] |
| Paclitaxel + PD98059* | 79.52 | - | - | [11] |
Note: PD98059 is a MEK1/2 inhibitor, data is illustrative of a combination approach.
Table 3: In Vivo Efficacy in Mouse Xenograft Models
| Treatment Group | Median Survival (days) | Tumor Growth | Reference |
|---|---|---|---|
| Vehicle | 10 | Progressive | [8] |
| Docetaxel (12.5 mg/kg) | 26 | Delayed | [8] |
| Docetaxel (25 mg/kg) | 34 | Delayed | [8] |
| Docetaxel (12.5 mg/kg) + Cpd-5 (5 mg/kg)** | 68 | Regression | [8] |
| Docetaxel (25 mg/kg) + Cpd-5 (10 mg/kg)** | 82 | Regression | [8] |
*Note: Docetaxel is another taxane, and Cpd-5 is an Mps1 inhibitor. This data illustrates the synergistic potential.
Conclusion
The combination of this compound and paclitaxel represents a rational and promising strategy for cancer therapy. The provided protocols and data offer a framework for researchers to design and execute preclinical studies to further elucidate the mechanisms of action and therapeutic potential of this combination. Careful consideration of cell line selection, drug concentrations, and treatment schedules is crucial for obtaining robust and reproducible results.
References
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAFV600E melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mps-BAY2b Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mps-BAY2b is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1), also known as Threonine and Tyrosine Kinase (TTK). MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a major signaling pathway that ensures proper chromosome segregation during mitosis. Upregulation of MPS1 is observed in various cancers, making it an attractive therapeutic target. Inhibition of MPS1 by this compound disrupts the SAC, leading to premature exit from mitosis, chromosome missegregation, and ultimately, cancer cell death.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents, such as paclitaxel, in preclinical xenograft models.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of MPS1 (TTK). This disrupts the spindle assembly checkpoint, a critical cellular process for ensuring genomic stability during cell division. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: this compound inhibits MPS1, leading to SAC inactivation and apoptosis.
Experimental Protocols
In Vivo Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound.
Materials:
-
Human cancer cell line (e.g., HeLa-Matu cervical carcinoma)
-
6-8 week old female athymic nu/nu mice
-
Matrigel (Corning)
-
Sterile PBS, cell culture medium, syringes, and needles
-
This compound
-
Paclitaxel (optional, for combination studies)
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Culture: Culture HeLa-Matu cells according to standard protocols.
-
Cell Preparation: On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of approximately 40-80 mm², randomize mice into treatment groups (n=8-10 mice per group).
Treatment Protocol
Monotherapy:
-
Control Group: Administer vehicle orally (p.o.) daily.
-
This compound Group: Administer this compound at the desired dose (e.g., 30 mg/kg) orally, twice daily for a specified duration (e.g., 2 days).[1]
Combination Therapy (with Paclitaxel):
-
Control Group: Administer vehicle intraperitoneally (i.p.) and orally.
-
Paclitaxel Group: Administer paclitaxel (e.g., 8 mg/kg or 30 mg/kg) i.p. as a single dose.[1]
-
This compound Group: Administer this compound (e.g., 30 mg/kg) p.o. twice daily for 2 days.[1]
-
Combination Group: Administer paclitaxel (e.g., 8 mg/kg) i.p. as a single dose, followed 24 hours later by this compound (e.g., 30 mg/kg) p.o. twice daily for 2 days.[1]
General Monitoring:
-
Record tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³) or if signs of excessive toxicity are observed.
Efficacy Evaluation Protocols
a. Tumor Growth Inhibition (TGI):
-
At the end of the study, calculate the mean tumor volume for each treatment group.
-
Calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
b. Immunohistochemistry (IHC) for Phosphorylated Histone H3 (pHH3):
This protocol is for a key pharmacodynamic biomarker to confirm this compound target engagement.
-
Tissue Collection: Euthanize a subset of mice from each group 1 hour after the final this compound dose.[1] Excise tumors and fix in 10% neutral buffered formalin.
-
Tissue Processing: Embed fixed tumors in paraffin and section at 4-5 µm thickness.
-
Immunostaining:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against pHH3 (Ser10).
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Capture images of stained sections under a microscope.
-
Count the number of pHH3-positive cells per high-power field (HPF) in at least five different areas of the tumor.
-
Calculate the average number of positive cells per HPF for each tumor.
-
c. Hematoxylin and Eosin (H&E) Staining for Nuclear Pyknosis:
-
Tissue Collection: Euthanize a subset of mice 72 hours after the first treatment.[1] Excise and process tumors as described for IHC.
-
Staining: Stain tissue sections with H&E according to standard protocols.
-
Assessment of Nuclear Pyknosis:
-
Examine the stained sections under a light microscope.
-
Identify pyknotic nuclei, which are characterized by condensed, shrunken, and intensely basophilic chromatin.
-
Quantify the percentage of pyknotic nuclei in at least five different high-power fields per tumor.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a HeLa-Matu Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data not available | - |
| This compound | 30 mg/kg, p.o., twice daily for 2 days | Data not available | Data not available |
| Paclitaxel | 8 mg/kg, i.p., single dose | Data not available | Data not available |
| Paclitaxel + this compound | 8 mg/kg i.p. + 30 mg/kg p.o. | Data not available | Data not available |
Note: Specific quantitative data on tumor volume and TGI from publicly available this compound studies is limited. Researchers should populate this table with their own experimental data.
Table 2: Pharmacodynamic and Histological Analysis
| Treatment Group | Mean pHH3 Positive Cells/HPF ± SEM | Mean % Pyknotic Nuclei ± SEM |
| Vehicle Control | Data not available | Data not available |
| This compound | Data not available | Data not available |
| Paclitaxel | Data not available | Data not available |
| Paclitaxel + this compound | Data not available | Data not available |
Note: Quantitative data for pharmacodynamic and histological endpoints should be determined from experimental observations.
Logical Relationship for Synergy
The combination of this compound and paclitaxel is expected to have a synergistic effect. Paclitaxel stabilizes microtubules, causing mitotic arrest. This compound abrogates the spindle assembly checkpoint, forcing cells arrested in mitosis to exit prematurely, leading to catastrophic chromosome missegregation and enhanced cell death.
Caption: Synergistic interaction between Paclitaxel and this compound.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of this compound efficacy. By utilizing xenograft models and assessing key endpoints such as tumor growth inhibition, pharmacodynamic markers (pHH3), and histological changes (nuclear pyknosis), researchers can effectively characterize the anti-tumor activity of this novel MPS1 inhibitor. Furthermore, the described combination strategy with paclitaxel provides a basis for exploring synergistic therapeutic approaches. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, crucial for the preclinical development of this compound as a potential cancer therapeutic.
References
Mps-BAY2b: A Potent Inhibitor for Probing Mitotic Checkpoint Function
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The mitotic checkpoint, also known as the spindle assembly checkpoint (SAC), is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. It prevents the premature separation of sister chromatids until all chromosomes are properly attached to the mitotic spindle. Monopolar spindle 1 (MPS1), a dual-specificity serine/threonine kinase, is a central component of the SAC.[1] Dysregulation of the SAC is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. Mps-BAY2b is a potent and selective small molecule inhibitor of MPS1, belonging to the imidazopyrazine class of compounds. By inhibiting MPS1, this compound abrogates the mitotic checkpoint, leading to severe mitotic perturbations, aneuploidy, and ultimately, cell death in cancer cells. This makes it a valuable tool for studying SAC function and for preclinical anticancer research.
Data Presentation
This compound demonstrates high potency against human MPS1 kinase. The following table summarizes the available quantitative data for this inhibitor.
| Compound | Target | IC50 | Notes |
| This compound | Human MPS1 | 14 nM | Oral active inhibitor.[2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and a typical experimental approach for its characterization, the following diagrams are provided.
Caption: Mitotic checkpoint signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound's effect on cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to study the function of the mitotic checkpoint using this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well and incubate for 3 hours at 37°C.
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining for Mitotic Defects
This protocol allows for the visualization of mitotic checkpoint proteins and chromosomal abnormalities.
Materials:
-
Cancer cell line of interest cultured on coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-phospho-Histone H3, anti-Mad2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound as desired.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze for mitotic spindle organization, chromosome alignment, and localization of checkpoint proteins.
Expected Outcomes
Treatment of cancer cells with this compound is expected to yield the following results:
-
Reduced Cell Viability: A dose-dependent decrease in cell viability, allowing for the determination of an IC50 value.
-
Abrogation of Mitotic Arrest: In cells co-treated with a spindle poison (e.g., nocodazole or paclitaxel) to induce mitotic arrest, this compound will cause a premature exit from mitosis. This can be observed by a decrease in the G2/M population in flow cytometry analysis.
-
Mitotic Catastrophe: Immunofluorescence imaging will likely reveal multiple signs of mitotic perturbation, including inefficient chromosome congression, premature anaphase entry, and the formation of polyploid cells and/or micronuclei.[1]
-
Induction of Apoptosis: Prolonged treatment with this compound is expected to lead to apoptosis, which can be quantified by assays such as Annexin V staining followed by flow cytometry.
These protocols and the provided information on this compound will enable researchers to effectively study the critical role of the mitotic checkpoint in cell cycle regulation and its potential as a target in cancer therapy.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Mps-BAY2b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mps-BAY2b is a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Inhibition of Mps1 by this compound overrides this checkpoint, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death through mitotic catastrophe and apoptosis.[3][4][5] These characteristics make this compound a compound of significant interest in oncology research and drug development.
Flow cytometry is an indispensable tool for elucidating the cellular response to treatment with Mps1 inhibitors like this compound.[3] This technology allows for the rapid, quantitative analysis of individual cells within a population, providing critical insights into the mechanism of action of such compounds. Key applications include the detailed analysis of cell cycle progression, the quantification of apoptotic and necrotic cell populations, and the assessment of mitochondrial membrane potential.
These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound, focusing on cell cycle and apoptosis assays. The provided data, derived from studies on closely related Mps1 inhibitors, serves to illustrate the expected outcomes of these experiments.
Mechanism of Action: Mps1 Inhibition and Downstream Cellular Fate
Mps1 kinase is a central component of the spindle assembly checkpoint signaling cascade.[1] In a normal mitosis, Mps1 is recruited to unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B and delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[6][7]
This compound, by inhibiting the kinase activity of Mps1, disrupts this signaling pathway. This leads to a failure to establish a robust SAC, even in the presence of spindle poisons like taxanes.[5] Consequently, cells prematurely exit mitosis, leading to gross chromosomal missegregation and the formation of aneuploid or polyploid cells.[3] This aberrant mitosis often triggers a form of programmed cell death known as mitotic catastrophe, which is frequently followed by apoptosis executed via the mitochondrial pathway.[3][8]
Signaling Pathway: From Mps1 Inhibition to Apoptosis
Caption: Mps1 inhibition by this compound disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and apoptosis.
Data Presentation: Quantitative Analysis of Cellular Response
The following tables summarize the expected quantitative data from flow cytometry experiments on cells treated with an Mps1 inhibitor. The data is representative of studies conducted with Mps-BAY2a, a close structural and functional analog of this compound, on the SK-N-Be2c neuroblastoma cell line.
Table 1: Cell Cycle Distribution of SK-N-Be2c Cells Treated with an Mps1 Inhibitor
| Treatment | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase | % Polyploidy (>4N) |
| Control (DMSO) | 2.5 ± 0.5 | 45.2 ± 2.1 | 28.3 ± 1.5 | 24.0 ± 1.8 | < 1 |
| Mps1 Inhibitor (1 µM, 48h) | 15.8 ± 1.2 | 10.5 ± 0.9 | 12.7 ± 1.1 | 18.3 ± 1.5 | 42.7 ± 3.5 |
| Mps1 Inhibitor (1 µM, 72h) | 28.4 ± 2.5 | 8.2 ± 0.7 | 9.5 ± 0.8 | 12.1 ± 1.0 | 41.8 ± 3.9 |
Data are presented as mean ± SEM and are representative of expected results based on published studies.
Table 2: Apoptosis Induction in SK-N-Be2c Cells Treated with an Mps1 Inhibitor (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO, 72h) | 92.1 ± 3.1 | 3.5 ± 0.6 | 4.4 ± 0.8 |
| Mps1 Inhibitor (1 µM, 72h) | 45.6 ± 4.2 | 25.8 ± 2.3 | 28.6 ± 2.9 |
Data are presented as mean ± SEM and are representative of expected results based on published studies.
Experimental Protocols
Experimental Workflow Overview
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. mitotic spindle assembly checkpoint signaling | SGD [yeastgenome.org]
- 3. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Mps-BAY2b solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Mps-BAY2b, a potent and orally active inhibitor of monopolar spindle 1 (MPS1) kinase.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the MPS1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures the proper segregation of chromosomes during mitosis. By inhibiting MPS1, this compound disrupts this checkpoint, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.[3]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study the effects of MPS1 inhibition on cell cycle progression and to evaluate its potential as an anticancer therapeutic.[1][2] It has been investigated in preclinical models for its ability to suppress tumor growth.[4]
Q3: In which solvents is this compound soluble?
Q4: How should I store this compound powder and stock solutions?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for one month. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in cell culture medium | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out. | Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, and ideally at 0.1% or lower, as higher concentrations can be cytotoxic.[5][6] Perform a serial dilution of the DMSO stock solution in the medium. |
| Compound does not fully dissolve in the chosen solvent | The concentration of this compound exceeds its solubility limit in that specific solvent. | Try gentle warming (e.g., 37°C water bath) and vortexing or sonication to aid dissolution. If insolubility persists, consider preparing a more dilute stock solution. For some compounds, ultrasonic treatment is necessary to achieve high concentrations in DMSO. |
| Cloudiness or precipitation observed after adding to aqueous buffer | This compound has low aqueous solubility, and the buffer is not suitable for maintaining its solubility. | For in vitro assays requiring aqueous buffers, it is crucial to first dissolve this compound in a water-miscible organic solvent like DMSO and then add it to the buffer with vigorous mixing. The final concentration of the organic solvent should be minimized. |
| Inconsistent experimental results | This could be due to incomplete solubilization, precipitation over time, or degradation of the compound. | Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh dilutions from the stock solution for each experiment. Ensure proper storage of the stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Suggested Formulation for In Vivo Studies
The following is a sample protocol for preparing this compound for oral administration in animal models, based on formulations used for similar compounds.[7] Note: This protocol may require optimization.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline and mix well to obtain a clear solution.
Example for 1 mL of a 2.5 mg/mL solution:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Quantitative Data
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | ≥ 25 mg/mL | May require sonication for higher concentrations. |
| Ethanol | Soluble, but specific data is unavailable. | Lower concentrations are recommended for initial testing. |
Visualizations
MPS1 Signaling Pathway in Spindle Assembly Checkpoint
Caption: MPS1 kinase activity at unattached kinetochores is crucial for the spindle assembly checkpoint.
Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow to troubleshoot this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Mps-BAY2b Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Mps-BAY2b, a potent inhibitor of Monopolar Spindle 1 (Mps1/TTK) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is a small molecule inhibitor that selectively targets the Mps1 (TTK) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). The primary on-target effect is the inhibition of Mps1 kinase activity, leading to a cascade of events including:
-
Inefficient chromosome alignment during metaphase.[1]
-
Premature inactivation of the Spindle Assembly Checkpoint (SAC).[1]
-
Severe defects in anaphase and chromosome missegregation.[1][2]
-
Ultimately, cell death via mitotic catastrophe and apoptosis.[1][2]
Q2: My cells are exhibiting a phenotype inconsistent with Mps1 inhibition after this compound treatment. Could this be an off-target effect?
Yes, unexpected phenotypes are often the first indication of potential off-target activity. While this compound is a selective Mps1 inhibitor, like many kinase inhibitors, it may interact with other kinases or cellular proteins, particularly at higher concentrations.[3] Phenotypes that might suggest off-target effects include:
-
Unexpectedly high levels of cytotoxicity at concentrations that should only moderately inhibit Mps1.
-
Activation or inhibition of signaling pathways not known to be directly regulated by Mps1.
-
Morphological changes unrelated to mitotic defects.
Q3: How can I begin to investigate potential off-target effects of this compound?
A systematic approach is recommended to distinguish on-target from off-target effects. Key initial steps include:
-
Dose-Response Analysis: Perform a careful dose-response curve for your observed phenotype and compare it to the IC50 for Mps1 inhibition. A significant discrepancy may suggest the phenotype is driven by an off-target effect.
-
Use a Structurally Different Mps1 Inhibitor: Compare the effects of this compound with another Mps1 inhibitor from a different chemical class. If the alternative inhibitor does not produce the same phenotype at concentrations that achieve similar levels of Mps1 inhibition, it points towards an off-target effect of this compound.
-
Rescue Experiment: If feasible, overexpress a drug-resistant mutant of Mps1 in your cells. If this does not rescue the observed phenotype, it strongly suggests the effect is independent of Mps1 inhibition.
Q4: What are the known signaling pathways associated with Mps1 that I should investigate?
Beyond its primary role in the SAC, Mps1/TTK has been implicated in several other signaling pathways. When troubleshooting, it is useful to examine key components of these pathways:
-
Akt/mTOR Pathway: Mps1 can activate the Akt/mTOR pathway, promoting cell proliferation.[4]
-
PKCα/ERK1/2 Pathway: In some contexts, Mps1 can activate the PKCα/ERK1/2 pathway.[5]
-
Aurora B Signaling: Mps1 can phosphorylate components of the chromosomal passenger complex, such as CDCA8/Borealin, leading to enhanced Aurora B kinase activity.[2][6]
-
DNA Damage Response: Mps1 can phosphorylate and activate CHK2 in response to DNA damage.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target) | Recommended Troubleshooting Steps |
| Unexpectedly High Cell Death/Toxicity | Inhibition of essential "housekeeping" kinases or other critical cellular proteins. | 1. Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for on-target Mps1 inhibition (e.g., by measuring SAC override). A large difference suggests off-target toxicity. 2. Compare with other Mps1 Inhibitors: Test if other Mps1 inhibitors with different chemical scaffolds induce similar levels of toxicity at equivalent on-target inhibitory concentrations. 3. Caspase Activation Analysis: Determine if cell death is apoptotic by measuring caspase-3/7 activity. Mps1 inhibition is known to induce apoptosis, but off-target effects could trigger alternative cell death pathways.[2] |
| Phenotype Does Not Correlate with Mitotic Arrest | The inhibitor may be affecting a non-mitotic signaling pathway. | 1. Cell Cycle Analysis: Perform flow cytometry to confirm that the phenotype is not cell cycle-dependent. 2. Western Blotting for Key Signaling Pathways: Probe for changes in phosphorylation status of key proteins in pathways like Akt/mTOR or MAPK/ERK.[4][5] 3. Kinome Profiling: For a comprehensive analysis, consider a kinome-wide binding or activity assay to identify potential off-target kinases. |
| Activation of Compensatory Signaling Pathways | Inhibition of Mps1 may lead to the upregulation of parallel survival pathways. | 1. Probe for Compensatory Pathways: Perform western blotting for key nodes of other survival pathways (e.g., p-Akt, p-ERK). 2. Combination Therapy Approach: If a compensatory pathway is activated, consider co-treatment with an inhibitor of that pathway to see if it enhances the desired on-target effect. |
| Inconsistent Results Between Experiments | Variability in experimental conditions, such as cell density or passage number, can influence inhibitor efficacy and off-target effects. | 1. Standardize Protocols: Ensure consistent cell culture conditions, inhibitor concentrations, and treatment times. 2. Use a Positive Control: Include a compound with a well-characterized on-target effect to ensure assay consistency. |
Key Experimental Protocols
1. Dose-Response Curve for Cell Viability (MTS Assay)
-
Purpose: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
2. Western Blotting for Signaling Pathway Analysis
-
Purpose: To detect changes in the phosphorylation status of key proteins in signaling pathways potentially affected by this compound.
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
3. Spindle Assembly Checkpoint (SAC) Override Assay
-
Purpose: To functionally measure the on-target inhibition of Mps1 by assessing the ability of this compound to override a mitotic arrest induced by a microtubule-depolymerizing agent.
-
Methodology:
-
Seed cells and synchronize them in mitosis using a microtubule-depolymerizing agent like nocodazole. This will activate the SAC and arrest cells in mitosis.
-
Treat the mitotically arrested cells with different concentrations of this compound.
-
Collect cells at various time points and fix them in ethanol.
-
Stain the cells with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), and a DNA dye (e.g., DAPI).
-
Analyze the percentage of mitotic cells by flow cytometry or fluorescence microscopy. A decrease in the percentage of mitotic cells in the presence of this compound indicates SAC override.[1]
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TTK activates Akt and promotes proliferation and migration of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. WikiGenes - TTK - TTK protein kinase [wikigenes.org]
- 8. TTK Antibody | Cell Signaling Technology [cellsignal.com]
unexpected results with Mps-BAY2b in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing answers to frequently asked questions regarding the use of Mps-BAY2b.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, our novel Aurora B kinase inhibitor.
Q1: We are observing significant apoptosis in MYC-overexpressing cells treated with this compound, but we do not see a corresponding increase in endoreplication. Is this an expected outcome?
A1: Yes, this can be an expected, though perhaps counterintuitive, outcome. While many studies have linked the apoptotic effects of Aurora B inhibition to endoreplication, recent findings indicate that in certain cell lines, such as MYC-overexpressing medulloblastoma cells, apoptosis induced by Aurora B inhibition can occur independently of endoreplication[1]. This suggests that this compound may induce cell death through alternative pathways in specific genetic contexts.
Q2: Our non-MYC-overexpressing control cell lines show minimal response to this compound treatment at concentrations that are cytotoxic to MYC-overexpressing cells. Why is there such a discrepancy?
A2: This differential sensitivity is the expected mechanism of action for this compound. MYC overexpression has been shown to sensitize cells to the apoptotic effects of Aurora B inhibition[1]. Cells with low MYC expression are therefore less susceptible to the cytotoxic effects of the compound. We recommend performing a dose-response curve for each new cell line to determine the optimal concentration.
Quantitative Data Summary: Expected vs. Unexpected Outcomes
| Experimental Condition | Expected Result | Potentially Unexpected (but Plausible) Result | Troubleshooting Steps |
| MYC-overexpressing cells + this compound | Increased apoptosis, Increased endoreplication | Increased apoptosis, No significant change in endoreplication[1] | - Verify MYC overexpression status. - Assess apoptosis via multiple markers (e.g., cleaved caspase-3, Annexin V). - Analyze cell cycle profile using flow cytometry. |
| Low-MYC-expressing cells + this compound | Minimal apoptosis or cell cycle arrest | Significant apoptosis | - Confirm low MYC expression levels. - Screen for off-target effects. - Check for mutations in other cell cycle checkpoint genes. |
| In vivo tumor models (MYC-overexpressing xenografts) + this compound | Tumor growth impairment and increased apoptosis | Rapid tumor regression followed by relapse | - Assess drug delivery and metabolism in the tumor microenvironment. - Investigate potential resistance mechanisms. |
Frequently Asked Questions (FAQs)
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of Aurora B kinase. Aurora B is a key regulatory kinase involved in multiple stages of mitosis, including chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. By inhibiting Aurora B, this compound disrupts mitotic progression, leading to apoptosis, particularly in cells that are highly proliferative and dependent on this pathway, such as those with MYC overexpression[1].
Q4: What is the typical experimental workflow for assessing the efficacy of this compound?
A4: A standard workflow to assess the efficacy of this compound would involve cell viability assays, apoptosis assays, and cell cycle analysis. The diagram below outlines a typical experimental process.
Detailed Experimental Protocol
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway and Troubleshooting Logic
The following diagrams illustrate the signaling pathway affected by this compound and a logical workflow for troubleshooting unexpected results.
References
improving Mps-BAY2b stability in experimental conditions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues related to the stability and use of Mps-BAY2b, a potent inhibitor of the monopolar spindle 1 (Mps1) kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability and activity of this compound. For detailed storage information, please refer to the table below.
Q3: How should I prepare this compound stock solutions?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: Can I subject this compound stock solutions to repeated freeze-thaw cycles?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound. Aliquoting the stock solution into single-use volumes is the best practice to ensure the integrity of the inhibitor.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No-Observable Effect of this compound in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure this compound has been stored correctly (see storage guidelines below).- Prepare fresh stock solutions from powder.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Concentration | - Verify the calculations for your working dilutions.- Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Cell Line Sensitivity | - Different cell lines can exhibit varying sensitivity to Mps1 inhibition.- Confirm the expression of Mps1 in your cell line of interest.- Consider testing a panel of cell lines to identify a sensitive model. |
| Suboptimal Assay Conditions | - Optimize incubation times and cell densities for your specific assay.- Ensure that the final DMSO concentration is not affecting cell viability or the assay readout. |
| Biological Degradation of Target | The cellular machinery can degrade the target protein, Mps1, through the ubiquitin-proteasome pathway, which may mask the effect of the inhibitor. Consider using proteasome inhibitors as a control to investigate this possibility. |
Issue 2: Compound Precipitation in Cell Culture Medium
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Media | - this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.- Ensure the final concentration of this compound in the cell culture medium does not exceed its solubility limit.- When diluting the DMSO stock solution, add it to the medium dropwise while gently vortexing to facilitate mixing. |
| Interaction with Media Components | - Certain components of cell culture media, such as serum proteins, can sometimes interact with small molecules and affect their solubility.- If possible, test the solubility of this compound in your specific basal medium with and without serum. |
Data Presentation: this compound Stability and Storage
| Parameter | Recommendation | Notes |
| Storage of Powder | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | Protect from light and moisture. |
| Storage of Stock Solution (in DMSO) | Store in single-use aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. | Avoid repeated freeze-thaw cycles. |
| Working Solution (in cell culture medium) | Prepare fresh for each experiment. | Do not store working solutions for extended periods. |
Experimental Protocols
General Protocol for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a freshly prepared stock solution. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
General Protocol for Western Blotting to Assess Mps1 Inhibition
-
Cell Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of an Mps1 substrate (e.g., phospho-KNL1) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the Mps1 substrate upon treatment with this compound.
Mandatory Visualizations
minimizing Mps-BAY2b toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mps-BAY2b, a potent inhibitor of the Mps1/TTK kinase. Our goal is to help you minimize toxicity in normal cells while maximizing its efficacy in your cancer research models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Monopolar spindle 1 (Mps1) kinase, also known as Threonine Tyrosine Kinase (TTK). Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis.[1] By inhibiting Mps1, this compound abrogates the SAC, leading to premature exit from mitosis, chromosomal instability, and ultimately, cell death, particularly in rapidly dividing cancer cells.
Q2: Why is this compound more toxic to cancer cells than normal cells?
A2: Many cancer cells exhibit chromosomal instability (CIN) and are highly dependent on a functional Spindle Assembly Checkpoint to survive.[2] Mps1 is often overexpressed in various tumors.[2] By inhibiting Mps1, this compound exploits this dependency, leading to catastrophic mitotic errors and apoptosis in cancer cells. Normal cells, with their intact cell cycle control and lower proliferation rates, are generally less sensitive.
Q3: What are the known off-target effects of this compound?
Q4: Can this compound be combined with other anti-cancer agents?
A4: Yes, preclinical studies have shown that Mps1 inhibitors like this compound can act synergistically with taxanes (e.g., paclitaxel).[2][3] The combination can enhance tumor cell death by increasing mitotic errors.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity observed in normal (non-cancerous) cell lines. | 1. This compound concentration is too high.2. The normal cell line has a high proliferation rate.3. The normal cell line is particularly sensitive to Mps1 inhibition. | 1. Perform a dose-response curve to determine the optimal concentration with the best therapeutic window.2. Consider using a lower concentration of this compound for a longer duration.3. Implement the palbociclib co-treatment protocol to induce a protective G1 arrest in normal cells (see Experimental Protocols section). |
| Variable or inconsistent results between experiments. | 1. Inconsistent cell seeding density.2. Variability in this compound stock solution concentration.3. Cell line heterogeneity or passage number. | 1. Ensure consistent cell numbers are seeded for each experiment.2. Prepare fresh this compound stock solutions regularly and store them properly.3. Use cells within a consistent and low passage number range. |
| This compound treatment does not induce cell death in the target cancer cell line. | 1. The cancer cell line is resistant to Mps1 inhibition.2. The concentration of this compound is too low.3. The duration of treatment is too short. | 1. Verify Mps1 expression in your cell line. Some cell lines may have lower Mps1 levels or mutations that confer resistance.2. Increase the concentration of this compound based on dose-response experiments.3. Extend the treatment duration (e.g., 48-72 hours). |
| Unexpected morphological changes in cells. | 1. Off-target effects of this compound.2. Mitotic catastrophe leading to multinucleated cells. | 1. Compare the phenotype with Mps1 siRNA-mediated knockdown to confirm it is an on-target effect.2. This is an expected outcome of Mps1 inhibition. Quantify multinucleation as a marker of this compound activity. |
Data Presentation
This compound IC50 Values in Selected Human Cell Lines
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various human cancer and non-transformed cell lines. This data can help researchers select appropriate starting concentrations for their experiments.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HCT 116 | Colorectal Carcinoma | Sensitive (Specific value in source) | [3] |
| HeLa | Cervical Carcinoma | Sensitive (Specific value in source) | [3] |
| Various Colon Carcinoma Lines | Colorectal Carcinoma | Ranged from 160 nM to >10 µM | [3] |
| Primary and Transformed Human and Rat Cells | Various | Generally sensitive | [3] |
Note: The specific IC50 values are contained within the supplementary materials of the cited publication. Researchers are encouraged to consult the original source for detailed information.
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay for this compound
This protocol outlines a general method for determining the cytotoxic effects of this compound using a standard MTT assay.
Materials:
-
This compound
-
Selected normal and cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigating this compound Toxicity in Normal Cells with Palbociclib
This protocol describes a method to selectively protect normal (Rb1-competent) cells from this compound-induced toxicity by pre-treating them with the CDK4/6 inhibitor, palbociclib.[4]
Materials:
-
This compound
-
Palbociclib
-
Normal (Rb1-competent) and cancer (Rb1-deficient, if applicable) cell lines
-
Flow cytometer
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Cell Seeding: Seed normal and cancer cells in separate plates at an appropriate density for flow cytometry analysis.
-
Palbociclib Pre-treatment: Treat the normal cells with palbociclib (e.g., 100-300 nM) for 24 hours.[4] This will induce G1 cell cycle arrest.
-
This compound Treatment: Add this compound to both the palbociclib-pre-treated normal cells and the untreated cancer cells at the desired concentration. Continue to incubate for another 24-48 hours.
-
Apoptosis Analysis: Harvest the cells and stain them using an Annexin V/Propidium Iodide apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of apoptotic cells in each condition.
-
Data Analysis: Compare the percentage of apoptosis in normal cells with and without palbociclib pre-treatment to assess the protective effect. Compare this to the apoptosis induced in cancer cells by this compound.
Visualizations
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Caption: Mps1 kinase pathway in the Spindle Assembly Checkpoint.
Experimental Workflow for Assessing this compound Toxicity and Mitigation
References
- 1. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Mps-BAY2b precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using Mps-BAY2b, a potent and orally active inhibitor of the monopolar spindle 1 (MPS1) kinase. Proper handling and use of this compound are critical for obtaining reliable and reproducible experimental results.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, particularly focusing on precipitation in cell culture media.
Issue: this compound is precipitating out of my cell culture medium.
Precipitation of small molecule inhibitors like this compound can occur for several reasons, from improper initial solubilization to interactions with media components. Follow this step-by-step guide to identify and resolve the issue.
Step 1: Review Stock Solution Preparation and Storage
An improperly prepared or stored stock solution is a frequent cause of precipitation.
-
Question: How was the this compound stock solution prepared?
-
Question: At what temperature is the stock solution stored?
-
Recommendation: For a related compound, Mps-BAY2a, the recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month.[1] It is advisable to follow a similar storage strategy for this compound to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Step 2: Evaluate the Working Solution Preparation
The dilution of the stock solution into the aqueous cell culture medium is a critical step where precipitation can occur.
-
Question: What is the final concentration of this compound and the solvent (e.g., DMSO) in the cell culture medium?
-
Recommendation: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity and precipitation.[2] High concentrations of the organic solvent can cause the compound to crash out of the aqueous solution.
-
-
Question: How was the working solution prepared?
-
Recommendation: To minimize precipitation during dilution, add the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This ensures rapid and even distribution of the compound. Avoid adding the cold stock solution directly to the medium without mixing.
-
Step 3: Consider Media Components and Incubation Conditions
Interactions with media components and environmental factors can also contribute to precipitation.
-
Question: What type of cell culture medium are you using?
-
Recommendation: Some media components, such as certain proteins in fetal bovine serum (FBS), salts, or trace metals, can interact with small molecules and reduce their solubility.[3][4] If you suspect a media interaction, consider preparing the this compound working solution in a serum-free medium first and then adding it to your complete medium.
-
-
Question: Have you observed any changes in the medium's pH or temperature?
-
Recommendation: Changes in pH can alter the ionization state of a compound, affecting its solubility. Ensure your medium is properly buffered. Additionally, temperature fluctuations can impact solubility. Incubate your cultures at a consistent temperature.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[5] By inhibiting MPS1, this compound disrupts the SAC, leading to mitotic aberrations and apoptosis in cancer cells.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data should be obtained from the supplier's Certificate of Analysis, a common solvent for similar small molecules is DMSO.
Q3: What is a typical working concentration for this compound?
The effective working concentration of this compound will vary depending on the cell line and experimental conditions. The IC50 for human MPS1 is 14 nM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: Can I sonicate my this compound solution to help it dissolve?
Gentle sonication in a 37°C water bath for 10-30 minutes can be used to help dissolve precipitates in the stock solution.[2] However, ensure that the compound is completely redissolved before use, as undissolved particles can cause non-specific toxicity.[2]
Q5: Is this compound light-sensitive?
While there is no specific information on the light sensitivity of this compound, it is good laboratory practice to protect all small molecule solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[2]
Data Presentation
The following table summarizes key information for this compound.
| Parameter | Value | Reference |
| Target | Monopolar Spindle 1 (MPS1) Kinase | [5] |
| IC50 (human MPS1) | 14 nM | [5] |
| Molecular Formula | C₂₀H₂₃N₅O | MedChemExpress |
| Molecular Weight | 349.43 g/mol | MedChemExpress |
| Recommended Stock Solvent | DMSO (confirm with supplier's CoA) | General Practice |
| Stock Solution Storage | Aliquot and store at -80°C (long-term) or -20°C (short-term) | [1] (by analogy) |
| Final DMSO Concentration | < 0.3% (0.1% preferred) | [2] |
Signaling Pathway
This compound inhibits MPS1, a critical upstream kinase in the Spindle Assembly Checkpoint (SAC) signaling pathway. The diagram below illustrates the role of MPS1 in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MPS1 Inhibitors: Mps-BAY2b versus BAY 1217389
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent Monopolar Spindle 1 (MPS1) kinase inhibitors: Mps-BAY2b and BAY 1217389. MPS1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it a compelling target for anticancer therapies. This document synthesizes available preclinical data to objectively compare the performance of these two inhibitors and provides an overview of the experimental protocols used for their evaluation.
At a Glance: Key Performance Indicators
| Parameter | This compound | BAY 1217389 |
| Chemical Class | Imidazopyrazine | Imidazopyrazine |
| MPS1 Kinase Inhibition (IC50) | 14 nM | 0.63 ± 0.27 nM |
| Cellular Proliferation (Median IC50) | Data not available in a comparative panel | 6.7 nM (range 3 to >300 nM) |
| Kinase Selectivity | Described as selective, but a detailed public profile is not readily available. | Highly selective with known off-target activity on PDGFRβ (<10 nM) and Kit (10-100 nM).[1] |
| In Vivo Efficacy | Shows antitumor activity, particularly in combination with paclitaxel.[2] | Demonstrates moderate monotherapy efficacy and strong synergy with paclitaxel in xenograft models.[3][4][5] |
| Clinical Development | Preclinical | Has advanced to Phase I clinical trials.[3][6] |
In-Depth Performance Analysis
Biochemical Potency
BAY 1217389 exhibits exceptional potency against MPS1 kinase, with a sub-nanomolar IC50 value of 0.63 ± 0.27 nM.[1] this compound is also a potent inhibitor, with a reported IC50 of 14 nM.[2] Both compounds belong to the imidazopyrazine chemical class.[2][7]
Kinase Selectivity
A critical aspect of a kinase inhibitor's profile is its selectivity, which can predict potential off-target effects and toxicities. BAY 1217389 has been profiled extensively and is considered highly selective for MPS1.[4][8] However, it does show activity against a few other kinases, most notably PDGFRβ (IC50 <10 nM) and Kit (IC50 between 10 and 100 nM).[1] Less is publicly known about the detailed kinase selectivity profile of this compound, although it is described as a selective inhibitor.[2]
Cellular Activity
In cellular assays, BAY 1217389 effectively inhibits the proliferation of various tumor cell lines, with a median IC50 of 6.7 nM.[1] Both this compound and BAY 1217389 have been shown to induce mitotic aberrations, such as inefficient chromosome congression and premature anaphase entry, leading to polyploidy and ultimately, apoptotic cell death.[2][4][8]
In Vivo Efficacy
Both inhibitors have demonstrated antitumor activity in preclinical xenograft models. This compound was selected for in vivo studies over other analogs due to its higher in vivo stability and showed significant tumor growth inhibition, especially when combined with the microtubule-stabilizing agent paclitaxel.[2] Similarly, BAY 1217389 has shown moderate efficacy as a monotherapy and a strong synergistic effect with paclitaxel in a broad range of xenograft models, including those resistant to paclitaxel.[3][4][5] This synergistic relationship is a key feature of MPS1 inhibitors, as they can override the mitotic arrest induced by taxanes, leading to mitotic catastrophe and enhanced tumor cell killing.[3][6]
Signaling Pathways and Experimental Workflows
MPS1 Signaling Pathway in Spindle Assembly Checkpoint
The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint signaling cascade.
Caption: MPS1 kinase signaling pathway and points of inhibition.
General Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of MPS1 inhibitors.
Caption: Preclinical evaluation workflow for MPS1 inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of MPS1 kinase activity.
-
Reagents and Materials: Recombinant human MPS1 kinase, biotinylated peptide substrate, ATP, europium-labeled anti-phospho-substrate antibody (donor), and streptavidin-conjugated acceptor fluorophore.
-
Procedure:
-
The MPS1 kinase and the test compound (this compound or BAY 1217389) are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of the biotinylated peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and streptavidin-acceptor) are added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The ratio of acceptor to donor emission is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (Crystal Violet Staining)
This assay assesses the effect of the inhibitors on cancer cell viability and growth.[9][10][11][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the MPS1 inhibitors for a specified duration (e.g., 72-96 hours).
-
Staining:
-
The culture medium is removed, and the cells are washed with PBS.
-
Cells are fixed with a suitable fixative (e.g., methanol or glutaraldehyde).
-
The fixed cells are stained with a 0.1% crystal violet solution for 10-20 minutes.
-
Excess stain is removed by washing with water.
-
-
Quantification:
-
The stained cells are air-dried.
-
The bound dye is solubilized with a solvent (e.g., 10% acetic acid or methanol).
-
The absorbance is measured at a wavelength of 570-590 nm.
-
-
Data Analysis: The absorbance values are normalized to untreated controls, and IC50 values are calculated from the resulting dose-response curves.
In Vivo Tumor Xenograft Study
This model evaluates the antitumor efficacy of the inhibitors in a living organism.[13][14][15][16][17]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups.
-
Dosing:
-
Monotherapy: Mice are treated with this compound, BAY 1217389, or vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Combination Therapy: One group receives the MPS1 inhibitor, another receives a standard-of-care agent like paclitaxel, a third group receives the combination, and a fourth receives the vehicle.
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 9. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. tpp.ch [tpp.ch]
- 12. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Analysis of Mps-BAY2b and Reversine: Potent Kinase Inhibitors in Cellular Research
In the landscape of chemical biology and drug discovery, small molecule inhibitors of protein kinases are invaluable tools for dissecting cellular signaling pathways and serve as foundational scaffolds for novel therapeutic agents. This guide provides a detailed comparative analysis of two such molecules: Mps-BAY2b, a novel and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, and reversine, a broader spectrum kinase inhibitor also targeting Mps1. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their experimental designs.
At a Glance: Key Differences
| Feature | This compound | Reversine |
| Primary Target | Monopolar spindle 1 (Mps1) | Monopolar spindle 1 (Mps1), Aurora Kinases (A, B, C) |
| Kinase Selectivity | Highly Selective | Broad Spectrum |
| Reported Cellular Effects | Induction of polyploidy, apoptosis | G2/M cell cycle arrest, apoptosis, cellular dedifferentiation |
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and reversine, focusing on their inhibitory concentrations against target kinases and their effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Human Mps1 | 1 - 10 | [1] |
| Reversine | Mps1 (full-length) | ~2.8 | [2] |
| Mps1 (kinase domain) | ~6 | [2] | |
| Aurora A | ~400 | [3] | |
| Aurora B | 98.5 - 500 | [3][4] | |
| Aurora C | ~400 | [3] | |
| MEK1 | >1500 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HeLa | SAC Activation | 670 nM | [1] |
| Reversine | A549 (Lung Cancer) | Cell Viability (72h) | 4 µM | [6] |
| H1299 (Lung Cancer) | Cell Viability (72h) | 20 µM | [6] | |
| H1435 (Lung Cancer) | Cell Viability (72h) | 0.9 µM | [6] | |
| H23 (Lung Cancer) | Cell Viability (72h) | 9.7 µM | [6] | |
| HeLa (Cervical Cancer) | Cell Viability (72h) | ~25 µg/mL (~63 µM) | [7] | |
| Cholangiocarcinoma Cell Lines | Cell Viability (48h) | 2.72 - >10 µM | [8] |
SAC: Spindle Assembly Checkpoint.
Mechanism of Action and Signaling Pathways
Both this compound and reversine primarily exert their effects by inhibiting Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. Inhibition of Mps1 leads to a premature exit from mitosis, resulting in chromosomal missegregation, aneuploidy, and ultimately, cell death, often through a process known as mitotic catastrophe.
Reversine, however, exhibits a broader inhibitory profile, notably targeting Aurora kinases A, B, and C. These kinases are also critical for mitotic progression, with roles in centrosome separation, chromosome condensation, and cytokinesis. The inhibition of multiple key mitotic kinases by reversine likely contributes to its potent anti-proliferative effects across a wide range of cancer cell lines. Furthermore, reversine has been reported to modulate other signaling pathways, including the JNK and MEK/ERK pathways.
Caption: Signaling pathways affected by this compound and reversine.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize this compound and reversine.
Caption: General workflows for key experimental assays.
Detailed Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound or reversine) dissolved in DMSO
-
Detection reagent (e.g., [γ-33P]ATP for radiometric assay, or antibodies for ELISA-based assays)
-
96-well assay plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Detect the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of 33P. For ELISA-based assays, this involves using a phospho-specific antibody.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds (this compound or reversine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity).
Materials:
-
Cells of interest
-
Test compounds (this compound or reversine)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells immediately by flow cytometry.
-
Gate the cell populations to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Quantify the percentage of cells in each quadrant.
Conclusion
This compound and reversine are both potent inhibitors of Mps1 kinase, a critical regulator of mitosis. However, they exhibit distinct kinase selectivity profiles. This compound is a highly selective Mps1 inhibitor, making it a valuable tool for specifically probing the functions of Mps1 in cellular processes.[1] In contrast, reversine is a broader spectrum inhibitor, targeting Aurora kinases and other signaling molecules in addition to Mps1.[4][9] This broader activity may contribute to its potent, widespread anti-cancer effects but also complicates the attribution of its cellular effects solely to Mps1 inhibition. The choice between these two compounds will therefore depend on the specific research question. For studies aiming to elucidate the precise roles of Mps1, the selectivity of this compound is a clear advantage. For broader anti-proliferative studies or in contexts where targeting multiple mitotic kinases may be beneficial, reversine remains a relevant and powerful chemical probe.
References
- 1. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversine Induced Multinucleated Cells, Cell Apoptosis and Autophagy in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversine inhibits Colon Carcinoma Cell Migration by Targeting JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
Mps-BAY2b Demonstrates Potent Anti-Tumor Activity in Xenograft Models, Outperforming Alternatives in Combination Therapy
For Immediate Release
[City, State] – [Date] – New comparative data reveals that Mps-BAY2b, a selective inhibitor of the monopolar spindle 1 (Mps1) kinase, exhibits significant anti-tumor activity in preclinical xenograft models. Notably, when used in combination with the chemotherapeutic agent paclitaxel, this compound shows superior efficacy in tumor growth inhibition compared to its monotherapy and other Mps1 inhibitors, offering a promising new avenue for cancer researchers and drug development professionals.
This comprehensive guide provides an objective comparison of this compound's performance against other Mps1 inhibitors, NMS-P715 and MPI-0479605, supported by experimental data from various studies. The data is presented in clearly structured tables for easy comparison, accompanied by detailed experimental protocols and visualizations of the key biological pathways and experimental workflows.
Comparative Anti-Tumor Efficacy in Xenograft Models
This compound, both as a single agent and in combination, has been evaluated for its anti-tumor effects. The following tables summarize the quantitative data from xenograft studies, comparing this compound with NMS-P715 and MPI-0479605.
| Compound | Xenograft Model | Cell Line | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound (Monotherapy) | Athymic nu/nu mice | HeLa-Matu (Cervical Carcinoma) | 30 mg/kg, p.o., twice daily | Significant tumor growth inhibition (quantitative data not specified in text) | [1] |
| This compound + Paclitaxel | Athymic nu/nu mice | HeLa-Matu (Cervical Carcinoma) | This compound: 30 mg/kg, p.o., twice daily; Paclitaxel: 10 mg/kg, i.v., once weekly | Superior anti-neoplastic effects compared to either agent alone. | [1] |
| NMS-P715 (Monotherapy) | Nude mice | A2780 (Ovarian Carcinoma) | 90 mg/kg, p.o., once a day for 7 days | 53% TGI | [2] |
| NMS-P715 (Monotherapy) | Nude mice | A375 (Melanoma) | 100 mg/kg, p.o., for 10 days | ~43% TGI | [2] |
| MPI-0479605 (Monotherapy) | Nude mice | HCT-116 (Colon Carcinoma) | 30 mg/kg, daily | 49% TGI | [3] |
| MPI-0479605 (Monotherapy) | Nude mice | HCT-116 (Colon Carcinoma) | 150 mg/kg, every 4 days | 74% TGI | [3] |
Mechanism of Action: Mps1 Kinase Inhibition
Mps1 is a crucial protein kinase that plays a vital role in the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[3][4] In many cancer cells, Mps1 is overexpressed, contributing to genomic instability and tumor progression.[4] this compound and other Mps1 inhibitors act by selectively targeting this kinase.
Caption: Mps1 kinase signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the xenograft studies cited in this guide.
This compound Xenograft Protocol
-
Animal Model: Athymic nu/nu mice.[1]
-
Cell Line and Implantation: Human cervical carcinoma HeLa-Matu cells were subcutaneously inoculated.[1]
-
Treatment Initiation: Treatment began when tumors reached an area of 40–80 mm².[1]
-
Drug Administration:
-
Tumor Measurement: Tumor area was routinely monitored using a common caliper.[1]
NMS-P715 Xenograft Protocol
-
Animal Model: Nude mice.[2]
-
Cell Lines and Implantation: A2780 ovarian carcinoma or A375 melanoma cells were subcutaneously implanted.[2]
-
Drug Administration:
-
Tumor Measurement: Tumor growth rate was monitored.[2]
MPI-0479605 Xenograft Protocol
-
Animal Model: Nude mice.[3]
-
Cell Line and Implantation: HCT-116 human tumor cells were subcutaneously implanted.[3]
-
Drug Administration:
-
Tumor Measurement: Tumor growth was monitored.[3]
Caption: A generalized workflow for anti-tumor activity assessment in xenograft models.
Logical Relationship of Comparative Analysis
The evaluation of this compound's anti-tumor activity is based on a direct comparison with alternative Mps1 inhibitors and its performance in combination therapy.
Caption: Logical flow of the comparative assessment of this compound's anti-tumor activity.
References
Comparative Efficacy Analysis: A Targeted Agent vs. Standard Chemotherapy in EGFR-Mutated Non-Small Cell Lung Cancer
This guide provides a comparative analysis of a targeted therapeutic agent against a standard chemotherapy regimen for the treatment of advanced Non-Small Cell Lung Cancer (NSCLC) with specific Epidermal Growth Factor Receptor (EGFR) mutations. For the purpose of this illustrative guide, the third-generation EGFR tyrosine kinase inhibitor (TKI) Osimertinib will serve as the exemplar targeted agent, compared against the standard-of-care chemotherapy combination of Platinum (Cisplatin or Carboplatin) plus Pemetrexed .
Executive Summary
Osimertinib, a targeted therapy, has demonstrated superior efficacy and a different safety profile compared to traditional platinum-pemetrexed chemotherapy in patients with EGFR-mutated advanced NSCLC. Clinical trial data indicate significant improvements in key survival metrics for patients treated with Osimertinib. This guide will detail the mechanisms of action, present the clinical efficacy data in a comparative format, and outline the experimental protocols from pivotal trials.
Mechanism of Action
Osimertinib: Osimertinib is a third-generation, irreversible EGFR-TKI.[1][2] It is specifically designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to earlier-generation EGFR-TKIs.[1][3][4][5] By covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, Osimertinib blocks downstream signaling pathways, such as PI3K-Akt and MAPK, that are crucial for cancer cell proliferation and survival.[4][6] This targeted action spares wild-type EGFR, leading to a more focused anti-tumor effect.[1]
Platinum-Pemetrexed Chemotherapy: This regimen combines two cytotoxic agents with different mechanisms.
-
Cisplatin: As a platinum-based agent, cisplatin enters the cell where the low chloride concentration allows it to become aquated and highly reactive.[7] It then forms covalent bonds with DNA, primarily at the N7 position of purine bases (guanine and adenine), creating intra-strand and inter-strand crosslinks.[8][9] This DNA damage disrupts DNA replication and repair, blocking cell division and ultimately inducing apoptosis (programmed cell death).[7][8][10]
-
Pemetrexed: This is a multi-targeted antifolate agent that inhibits several key enzymes involved in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By disrupting these pathways, pemetrexed prevents the formation of new nucleic acids, thereby halting cell division.
The fundamental difference lies in their specificity: Osimertinib targets a specific molecular driver of the cancer, while platinum-pemetrexed chemotherapy has a broader, non-specific cytotoxic effect on all rapidly dividing cells.[9]
Quantitative Efficacy Comparison
The following tables summarize the efficacy data from key clinical trials comparing Osimertinib with platinum-pemetrexed chemotherapy in patients with advanced EGFR T790M-positive NSCLC who had progressed on a prior EGFR-TKI (AURA3 trial) and in a first-line setting where Osimertinib was combined with chemotherapy versus Osimertinib alone (FLAURA2 trial).
Table 1: Efficacy in Second-Line Treatment (AURA3 Trial) (Patients with EGFR T790M-positive advanced NSCLC, previously treated with an EGFR-TKI)
| Efficacy Endpoint | Osimertinib (80 mg, once daily) | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23 - 0.41) | <0.001[11][12] |
| Objective Response Rate (ORR) | 71% | 31% | Odds Ratio: 5.39 (3.47 - 8.48) | <0.001[11][12] |
| Median Duration of Response | 9.7 months | 4.1 months | N/A | N/A[12] |
| Median Overall Survival (OS) | 26.8 months | 22.5 months | N/A | N/A[13] |
| PFS in Patients with CNS Metastases | 8.5 months | 4.2 months | 0.32 (0.21 - 0.49) | N/A[11][12] |
Table 2: Efficacy in First-Line Treatment (FLAURA2 Trial) (Patients with previously untreated, EGFR-mutated advanced NSCLC)
| Efficacy Endpoint | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 25.5 months | 16.7 months | 0.62 (0.49 - 0.79) | <0.0001[14][15][16] |
| Objective Response Rate (ORR) | 83% | 76% | N/A | N/A[17][18] |
| Median Duration of Response | 24.0 months | 15.3 months | N/A | N/A[17][18] |
| Median Overall Survival (OS) | 47.5 months | 37.6 months | 0.77 (0.61 - 0.96) | 0.02[19][20] |
| PFS in Patients with CNS Metastases | Not Reached | 13.9 months | 0.58 (0.33 - 1.01) | N/A[21] |
Experimental Protocols
The data presented are primarily derived from the AURA3 and FLAURA2 clinical trials. The methodologies for these studies are summarized below.
Table 3: Key Experimental Protocol Details
| Parameter | AURA3 Trial Protocol | FLAURA2 Trial Protocol |
| Study Design | Phase 3, randomized, open-label, international trial.[11] | Phase 3, randomized, open-label, multicenter, global trial.[22] |
| Patient Population | 419 patients with EGFR T790M-positive advanced NSCLC whose disease had progressed on first-line EGFR-TKI therapy.[11] | 557 patients with previously untreated, locally advanced or metastatic NSCLC with EGFR exon 19 deletions or exon 21 L858R mutations.[14] |
| Randomization | 2:1 ratio.[11] | 1:1 ratio.[14] |
| Treatment Arms | 1. Osimertinib: 80 mg orally, once daily.[11][13]2. Chemotherapy: Pemetrexed (500 mg/m²) plus Carboplatin (AUC5) or Cisplatin (75 mg/m²) intravenously every 3 weeks for up to 6 cycles, with optional pemetrexed maintenance.[11][13] | 1. Osimertinib + Chemo: Osimertinib (80 mg daily) plus pemetrexed (500 mg/m²) and cisplatin (75 mg/m²) or carboplatin (AUC5) every 3 weeks for 4 cycles, followed by maintenance with osimertinib and pemetrexed.[23]2. Osimertinib Monotherapy: 80 mg orally, once daily.[14][23] |
| Primary Endpoint | Investigator-assessed Progression-Free Survival (PFS).[11][12] | Investigator-assessed Progression-Free Survival (PFS).[14] |
| Key Secondary Endpoints | Objective Response Rate (ORR), Duration of Response, Overall Survival (OS), safety.[11] | Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, safety.[14] |
| Tumor Assessment | Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. | Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[24] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanisms of Osimertinib (targeted) vs. Cisplatin (cytotoxic).
Experimental Workflow Diagram
Caption: Generalized workflow for a Phase 3 oncology clinical trial.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. tagrissohcp.com [tagrissohcp.com]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cisplatin - Wikipedia [en.wikipedia.org]
- 11. Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.mednet.co.il [cdn.mednet.co.il]
- 13. Frontiers | Osimertinib versus platinum-pemetrexed in patients with previously treated EGFR T790M advanced non-small cell lung cancer: An updated AURA3 trial-based cost-effectiveness analysis [frontiersin.org]
- 14. esmo.org [esmo.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Osimertinib Plus Chemotherapy Significantly Prolongs Overall Survival in EGFR-Mutated Advanced NSCLC - The ASCO Post [ascopost.com]
- 17. Osimertinib with or without Chemotherapy in EGFR-Mutated Advanced NSCLC - FCS Hematology Oncology Review [fcshemoncreview.com]
- 18. youtube.com [youtube.com]
- 19. WCLC 2025: FLAURA2 trial shows osimertinib plus chemotherapy improves overall survival in eGFR-mutated advanced NSCLC - ecancer [ecancer.org]
- 20. youtube.com [youtube.com]
- 21. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 22. targetedonc.com [targetedonc.com]
- 23. cancernetwork.com [cancernetwork.com]
- 24. ascopubs.org [ascopubs.org]
Mps-BAY2b: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the kinase selectivity profile of Mps-BAY2b with other notable MPS1 inhibitors, supported by experimental data and protocols.
This compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC). Its high selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window. This guide provides a comparative analysis of the kinase selectivity of this compound against other known MPS1 inhibitors, presenting available quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.
Kinase Selectivity Profiles: A Comparative Table
The following table summarizes the kinase selectivity data for this compound and other well-characterized MPS1 inhibitors. This compound, along with its analogs Mps-BAY1 and Mps-BAY2a, demonstrated a restricted inhibitory effect when tested at a high concentration (10 µM) against a broad panel of 220 human kinases, indicating a high degree of selectivity.[1] Notably, these compounds did not inhibit several other kinases known to play a role in mitosis.[1]
| Inhibitor | Primary Target | IC50 (MPS1) | Kinase Panel Size | Key Off-Targets and Observations | Reference |
| This compound | MPS1 | 1-10 nM | 220 | Showed a restricted inhibitory effect at 10 µM. Failed to inhibit several other mitotic kinases. Detailed data in Supplementary Table 2 of the source. | Jemaà et al., 2013[1] |
| Reversine | MPS1, Aurora B | 6 nM (MPS1) | N/A | Also a potent inhibitor of Aurora B kinase. | Santaguida et al., 2010 |
| Mps1-IN-1 | MPS1 | 367 nM | 352 | Major off-targets include Alk and Ltk. | Kwiatkowski et al., 2010 |
| AZ3146 | MPS1 | ~35 nM | 50 | Showed minimal activity against 46 other kinases. | Hewitt et al., 2010 |
| BAY 1161909 | MPS1 | < 10 nM | N/A | Described as having an excellent selectivity profile. | Wengner et al., 2016[2] |
| BAY 1217389 | MPS1 | < 10 nM | N/A | Described as having an excellent selectivity profile. | Wengner et al., 2016[2] |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. Various in vitro assay formats are employed for this purpose, with the overarching goal of quantifying the inhibitor's potency against a large and diverse panel of kinases. Below are detailed methodologies for commonly used kinase assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a specific kinase.
1. Reagents and Materials:
- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent like Brij-35)
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- Detection reagents (dependent on the assay format)
- Microplates (e.g., 96-well or 384-well)
2. Assay Procedure:
- Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
- Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the microplate.
- Incubation with Inhibitor: The test compound dilutions are added to the reaction mixture and incubated for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding to the kinase.
- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
- Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
- Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. The method of detection varies depending on the assay format.
Kinase Selectivity Profiling (Panel Screening)
To determine the selectivity profile, the in vitro kinase inhibition assay is performed against a large panel of different kinases. The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined for each kinase in the panel. A highly selective inhibitor will have a significantly lower IC50 for its primary target compared to other kinases.
Commonly Used Kinase Assay Formats:
-
Radiometric Assays: These assays utilize radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP). The amount of phosphorylated substrate is quantified by measuring the incorporated radioactivity.
-
Fluorescence-Based Assays: These assays employ fluorescently labeled substrates or antibodies to detect phosphorylation. Changes in fluorescence intensity or polarization are measured.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to kinase activity.
-
Mobility Shift Assays: These assays are based on the change in the electrophoretic mobility of a substrate upon phosphorylation.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a test compound like this compound.
Caption: Workflow for determining kinase selectivity.
Signaling Pathway Context: MPS1 in the Spindle Assembly Checkpoint
This compound exerts its effect by inhibiting MPS1, a crucial kinase in the Spindle Assembly Checkpoint (SAC). The SAC is a signaling pathway that ensures the fidelity of chromosome segregation during mitosis. The simplified diagram below illustrates the central role of MPS1 in this pathway.
References
Synergistic Anti-Cancer Effects of Mps-BAY2b and its Analogs in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC), represents a promising strategy in oncology. The Mps1 inhibitor Mps-BAY2b and its analogs, such as BAY 1217389, have demonstrated significant synergistic anti-cancer effects when combined with other therapeutic agents. This guide provides a comparative overview of the synergistic effects of Mps1 inhibitors with taxanes and BH3-mimetics, supported by preclinical and clinical data. A potential synergistic interaction with platinum-based chemotherapy is also discussed.
This compound and Analogs with Taxanes (Paclitaxel/Docetaxel)
The combination of Mps1 inhibitors with taxanes, such as paclitaxel and docetaxel, has shown robust synergistic cytotoxicity in a variety of cancer models. This synergy arises from the distinct but complementary mechanisms of action of the two drug classes. Taxanes stabilize microtubules, leading to mitotic arrest and activation of the SAC. Mps1 inhibitors, in contrast, abrogate the SAC, forcing cells to exit mitosis prematurely with chromosomal segregation errors, ultimately leading to mitotic catastrophe and cell death.[1][2]
Quantitative Data Summary
| Cancer Model | Mps1 Inhibitor | Combination Agent | Key Synergistic Outcomes | Reference |
| HeLa-Matu Cervical Cancer Xenograft | This compound | Paclitaxel | Superior reduction in tumor growth compared to single agents. | [3] |
| BRCA1-/-;TP53-/- Mammary Tumors | Cpd-5 (Mps1 inhibitor) | Docetaxel | Increased multipolar anaphases, aberrant nuclear morphologies, and enhanced cell death. | [1] |
| Advanced Solid Tumors (Phase I Clinical Trial) | BAY 1217389 | Paclitaxel | Objective response rate of 31.6% in evaluable patients. | [2] |
Experimental Protocols
In Vivo Xenograft Study (HeLa-Matu Model)
-
Cell Line: HeLa-Matu human cervical carcinoma cells.
-
Animal Model: Athymic nu/nu mice.
-
Tumor Inoculation: Subcutaneous injection of HeLa-Matu cells.
-
Treatment Groups:
-
Vehicle control.
-
Paclitaxel (10 mg/kg, i.v., once weekly).
-
This compound (30 mg/kg, p.o., twice daily).
-
Combination: Paclitaxel (10 mg/kg, i.v., once weekly) + this compound (30 mg/kg, p.o., twice daily).
-
-
Endpoint: Tumor volume was measured regularly to assess treatment efficacy.[3]
Phase I Clinical Trial (BAY 1217389 and Paclitaxel)
-
Patient Population: Patients with advanced solid tumors.
-
Treatment Regimen:
-
BAY 1217389 administered orally twice daily on a 2-days-on/5-days-off schedule.
-
Paclitaxel administered weekly at 90 mg/m².
-
-
Primary Objectives: To assess the safety, establish the maximum tolerated dose (MTD), and evaluate the pharmacokinetic profiles.
-
Key Findings: The MTD of BAY 1217389 was established at 64 mg twice daily with paclitaxel. Dose-limiting toxicities were primarily hematologic.[2][4]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of synergy between taxanes and Mps1 inhibitors.
Caption: Workflow for in vivo xenograft efficacy study.
This compound Analog (BAY 1217389) with BH3-Mimetics (Navitoclax)
The combination of the Mps1 inhibitor BAY 1217389 with the BH3-mimetic navitoclax has demonstrated synergistic cytotoxicity in lung cancer cells. Navitoclax inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby lowering the threshold for apoptosis. When combined with the mitotic stress induced by Mps1 inhibition, this leads to a significant increase in apoptotic cell death.[5]
Quantitative Data Summary
| Cancer Model | Mps1 Inhibitor | Combination Agent | Key Synergistic Outcomes | Reference |
| A549 Lung Cancer Cells (2D culture) | BAY 1217389 | Navitoclax | Significant increase in Annexin-V positive (apoptotic) cells (62.5%) compared to BAY 1217389 (24.8%) or navitoclax (42.8%) alone. | [5] |
| A549 Lung Cancer Spheroids (3D culture) | BAY 1217389 | Navitoclax | Enhanced cytotoxic activity in a 3D model that mimics solid tumors. | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Line: A549 non-small cell lung cancer cells.
-
Treatment: Cells were exposed to varying concentrations of BAY 1217389, navitoclax, or the combination for 48 hours.
-
Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Analysis: The percentage of viable cells was calculated relative to untreated controls. Synergy was assessed using appropriate models.
Apoptosis Assay (Annexin V Staining)
-
Cell Line: A549 cells.
-
Treatment: Cells were treated with BAY 1217389, navitoclax, or the combination for 48 hours.
-
Staining: Cells were stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.[5]
Signaling Pathway and Experimental Workflow
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of Mps-BAY2b
Researchers and laboratory professionals handling Mps-BAY2b must prioritize safety and adhere to regulated disposal protocols. While specific disposal instructions are contingent upon the Safety Data Sheet (SDS) provided by the manufacturer and local institutional guidelines, this document outlines the necessary steps and general procedures for the safe management of this chemical compound.
Critical First Step: Obtain the Safety Data Sheet (SDS)
The most crucial step before handling or disposing of this compound is to obtain and thoroughly review its Safety Data Sheet (SDS). Chemical suppliers are obligated to provide this document, which contains comprehensive information on the substance's properties, hazards, and safe handling and disposal instructions. If an SDS was not provided with the shipment, contact the supplier directly to request a copy.
Key Information in the Safety Data Sheet (SDS)
Once the SDS is obtained, pay close attention to the following sections for disposal and safety information:
| SDS Section Number | Section Title | Key Information Provided |
| 7 | Handling and Storage | Provides guidance on safe handling practices and appropriate storage conditions to minimize risks.[1] |
| 8 | Exposure Controls/Personal Protection | Details necessary personal protective equipment (PPE) such as gloves, safety glasses, and lab coats to be used when handling the substance. |
| 13 | Disposal Considerations | This section will provide specific instructions or recommendations for the proper disposal of the chemical waste, including any container requirements. |
| 15 | Regulatory Information | Outlines any specific local, national, or international regulations that apply to the chemical, which may impact disposal procedures. |
General Laboratory Chemical Disposal Protocol
In the absence of immediate, specific instructions from the SDS, or as a supplement to them, follow your institution's standard operating procedures for chemical waste disposal, which typically involve the following steps. Always consult with your institution's Environmental Health and Safety (EHS) department for clarification and guidance.
-
Waste Identification and Segregation:
-
Properly identify the this compound waste. Do not mix it with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Segregate the waste into appropriate categories (e.g., solid, liquid, halogenated, non-halogenated).
-
-
Containerization:
-
Use a chemically resistant and sealable container that is compatible with this compound.
-
The container must be in good condition, with no leaks or cracks.
-
Label the waste container clearly and accurately with the full chemical name ("this compound"), concentration, and accumulation start date.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Waste Pickup and Disposal:
-
Follow your institution's established procedures for requesting a chemical waste pickup.
-
The EHS department will then manage the final disposal in accordance with all applicable regulations.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste like this compound.
References
Navigating the Uncharted: Essential Safety Protocols for Handling Mps-BAY2b
Disclaimer: No specific safety and handling information for a substance designated "Mps-BAY2b" is publicly available. The following guidelines are based on a hypothetical risk assessment for a potent, cytotoxic, and potentially volatile research compound. These recommendations are for illustrative purposes and should not substitute a substance-specific Safety Data Sheet (SDS). Always consult the official SDS and your institution's safety officer before handling any new chemical.
This guide provides essential, immediate safety and logistical information for the handling and disposal of the hypothetical research compound this compound, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling this compound. The required level of protection is dictated by the nature of the procedure and the potential for exposure.
Table 1: Recommended Personal Protective Equipment for this compound
| Scenario | Required PPE | Protection Level (based on OSHA guidelines) |
| Low-Volume Handling (e.g., preparing stock solutions in a certified chemical fume hood) | - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields or chemical splash goggles | Level D (with enhanced precautions) |
| High-Volume Handling or Procedures with High Aerosolization Potential (e.g., sonication, vortexing) | - Full-face air-purifying respirator with appropriate cartridges - Hooded chemical-resistant clothing or coveralls - Double nitrile gloves - Chemical-resistant boots or shoe covers | Level C[1] |
| Spill Cleanup | - Positive pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator - Totally encapsulated chemical- and vapor-protective suit - Inner and outer chemical-resistant gloves - Chemical-resistant boots | Level B[1][2] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of airborne particles.[3][4]
-
Storage: Store this compound in a designated, well-ventilated, and secured area away from incompatible materials. The container should be clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Transport: When transporting this compound within the laboratory, use a sealed, secondary container to minimize the risk of spills.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed, and chemical-resistant waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated with a suitable solvent (e.g., 70% ethanol, followed by a surface-specific cleaning agent) before removal from the fume hood.
Experimental Protocols: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don the appropriate PPE as outlined in Table 1 for low-volume handling.
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary materials: this compound vial, appropriate solvent (e.g., DMSO), calibrated pipettes, and a sterile microcentrifuge tube.
-
-
Procedure:
-
Carefully uncap the this compound vial, avoiding any disturbance of the powdered contents.
-
Using a calibrated pipette, add the calculated volume of solvent to the vial.
-
Gently swirl the vial to dissolve the compound. If necessary, briefly vortex at a low speed to ensure complete dissolution.
-
Transfer the stock solution to a clearly labeled microcentrifuge tube.
-
-
Post-Procedure:
-
Dispose of all contaminated materials in the designated hazardous waste container.
-
Decontaminate the work surface and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.
-
Wash hands thoroughly with soap and water.
-
Visualization of Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
